molecular formula C13H16N4O3S3 B2375843 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392239-62-2

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2375843
CAS No.: 392239-62-2
M. Wt: 372.48
InChI Key: UBGUNRVVANAIBY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with ethyl chloroacetate under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the ethylsulfanyl group: The thiadiazole ring is then reacted with ethyl iodide in the presence of a base to introduce the ethylsulfanyl group.

    Formation of the benzamide core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with dimethylsulfamide.

    Coupling of the two fragments: Finally, the thiadiazole fragment is coupled with the benzamide core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzamide core can be reduced to amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved would depend on the specific disease or condition being targeted.

    Materials Science: The compound’s electronic properties could be exploited in the design of new materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(dimethylsulfamoyl)-N-(5-phenylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a phenylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the ethylsulfanyl group, which can impart different electronic and steric properties compared to similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. The biological properties of this compound can be attributed to the structural characteristics of the thiadiazole moiety and its substituents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown high efficacy in inhibiting these pathogens using agar diffusion methods .

CompoundTarget BacteriaInhibition Zone (mm)
C1Staphylococcus aureus20
C2E. coli25
C6E. coli22

2. Anticancer Activity

The anticancer potential of this compound is notable. Research has shown that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds derived from the thiadiazole structure have exhibited IC50 values in the micromolar range against these cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-73.44
Compound BA5492.48

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been explored in several studies. The presence of the dimethylsulfamoyl group enhances the anti-inflammatory activity by modulating inflammatory mediators. In vitro assays have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines .

4. Neuroprotective Effects

Neuroprotective properties are also attributed to this class of compounds. Studies indicate that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of epilepsy where compounds have shown efficacy in reducing seizure activity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity
In a preclinical trial involving MCF-7 and A549 cell lines, a specific derivative showed a dose-dependent inhibition of cell growth with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S3/c1-4-21-13-16-15-12(22-13)14-11(18)9-5-7-10(8-6-9)23(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGUNRVVANAIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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